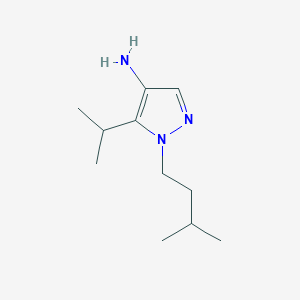
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In
Aplicaciones Científicas De Investigación
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been studied for its potential use in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been shown to have antitumor activity and could be used in the development of new cancer treatments. In material science, 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been used as a building block for the synthesis of new materials with potential applications in electronics and optics. In environmental science, 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Mecanismo De Acción
The mechanism of action of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It is also believed to have antioxidant properties, which could contribute to its antitumor activity.
Biochemical and Physiological Effects:
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have a protective effect on the liver and kidneys, and to improve glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one limitation is that it is not widely available, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine. One area of interest is its potential use in the development of new cancer treatments. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use as a building block for the synthesis of new materials with advanced properties. Finally, studies are needed to determine its potential use as a corrosion inhibitor in the oil and gas industry.
Conclusion:
In conclusion, 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound with potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have antitumor activity, anti-inflammatory and analgesic effects, and a protective effect on the liver and kidneys. While there are limitations to its use in lab experiments, there are several future directions for research on 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, including its potential use in the development of new cancer treatments and as a building block for the synthesis of new materials.
Métodos De Síntesis
The synthesis of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine involves the reaction of 3-methyl-1-butanol and 2-propanol with hydrazine hydrate, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization.
Propiedades
IUPAC Name |
1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-8(2)5-6-14-11(9(3)4)10(12)7-13-14/h7-9H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMXXUBTDGHZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=C(C=N1)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

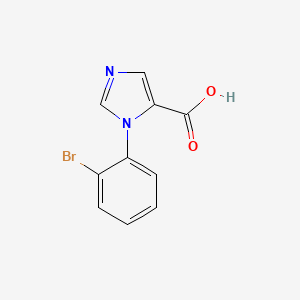
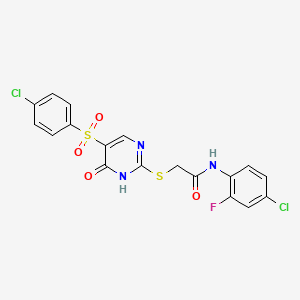
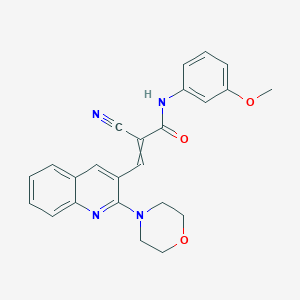
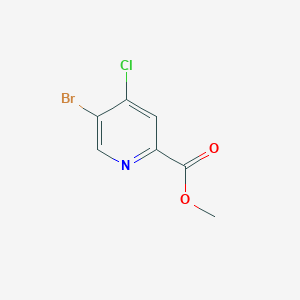
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2781212.png)
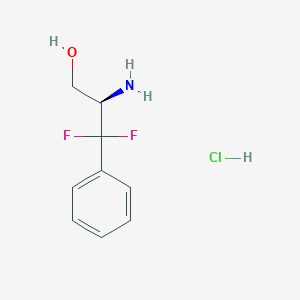
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2781215.png)
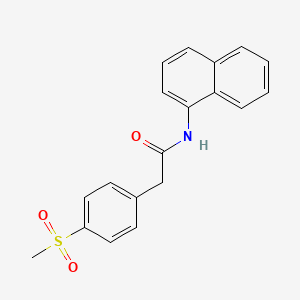
![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2781217.png)
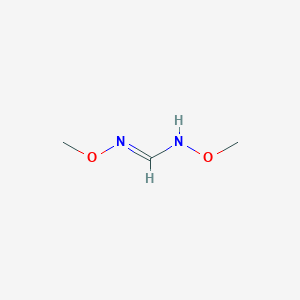

![2-(3-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2781221.png)
![N-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2781222.png)
